B600675 Pseudolaric acid B-O-beta-D-glucopyranoside CAS No. 98891-41-9

Pseudolaric acid B-O-beta-D-glucopyranoside

Cat. No.: B600675
CAS No.: 98891-41-9
M. Wt: 594.61
InChI Key:
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Description

Pseudolaric acid B-O-beta-D-glucopyranoside is a compound with the molecular formula C29H38O13 . It is a diterpene acid isolated from the bark of Pseudolarix kaempferi Gordon (pinaceae) .


Synthesis Analysis

The total synthesis of pseudolaric acid B, a compound closely related to this compound, has been reported . The synthesis involves a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition reaction of an alkyne and a vinylcyclopropane for the construction of the polyhydroazulene core of the molecule .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pseudolaric acid B, a compound closely related to this compound, have been studied . Key reactions include a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition and the cyclization of an alkoxycarbonyl radical upon a diene system .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 594.6 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

1. Analytical Method Development

Pseudolaric acid B-O-beta-D-glucopyranoside, along with other diterpenoids in Pseudolarix kaempferi, has been the focus of methodological research. One study established a high-performance liquid chromatography (HPLC) method for simultaneously qualifying major diterpenoids, including this compound, in Pseudolarix kaempferi (Liu et al., 2007). Another study developed a rapid reverse-phase HPLC method for quantitative analysis of pseudolaric acids, including this compound, in related medicinal products (Han et al., 2007).

2. Compound Isolation and Characterization

Research has been conducted on the isolation and characterization of various diterpenoids from Pseudolarix kaempferi, including this compound. One study isolated new diterpenoids alongside known ones such as this compound, contributing to the understanding of the chemical composition of Pseudolarix kaempferi (Yang et al., 2002).

3. Metabolic Pathway Investigation

The metabolic profile of total diterpene acid (TDA) from Pseudolarix kaempferi, which includes this compound, has been studied. This research is crucial for understanding the in vivo active form and mechanism of action of these compounds (Liu et al., 2014).

4. Pharmacological Potential

This compound has been investigated for its potential pharmacological applications. For example, studies have explored its role as a peroxisome proliferator-activated receptor agonist, which could have implications for treating various metabolic and pathophysiological disorders (Jaradat et al., 2002).

5. High-Speed Counter-Current Chromatography Applications

Research has also focused on the use of high-speed counter-current chromatography for the isolation of diterpenoids, including this compound, from Pseudolarix kaempferi. This highlights the compound's significance in the development of advanced chromatographic techniques (Han et al., 2009).

6. Ultra-Performance Liquid Chromatography and Mass Spectrometry

Ultra-performance liquid chromatography coupled with mass spectrometry has been used for the rapid separation and identification of major constituents, including this compound, in Pseudolarix kaempferi. This underscores the compound's role in advancing analytical chemistry (Ye et al., 2009).

7. Biotransformation Studies

This compound has been studied for its biotransformation by fungi, providing insights into fungal resistance mechanisms against antifungal drugs (Zhang et al., 2011).

Biochemical Analysis

Cellular Effects

It is known to have antifungal activity, suggesting that it may interact with cellular components of fungi to inhibit their growth

Molecular Mechanism

The molecular mechanism of action of Pseudolaric Acid B-O-beta-D-glucopyranoside is not well-defined. It is known to induce autophagy , a cellular process that involves the degradation and recycling of cellular components. This suggests that it may interact with biomolecules involved in autophagy, potentially influencing gene expression and enzyme activity related to this process .

Properties

IUPAC Name

methyl (1R,7S,8S,9R)-7-acetyloxy-9-methyl-9-[(1E,3E)-4-methyl-5-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3/b10-5+,15-6+/t18-,19+,20-,21+,22-,25+,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZDKPKXAEKLA-YHLOYHKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98891-41-9
Record name 98891-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the difference between Pseudolaric acid B and Pseudolaric acid B-O-beta-D-glucopyranoside?

A: The key difference lies in the presence of a glucose molecule. This compound is a glycoside formed by attaching a glucose molecule (beta-D-glucopyranoside) to Pseudolaric acid B. This glycosylation can impact the compound's properties such as solubility, stability, and potentially its biological activity. [, ] Further research is needed to understand the specific influence of glycosylation on the activity of Pseudolaric acid B.

Q2: Are there any known antimicrobial activities associated with this compound?

A: While this compound itself hasn't been specifically tested for antimicrobial activity in the provided research, a related compound, Pseudolaric acid B, showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 3.125 µg/mL. [] It is unclear if the addition of the glucose moiety in this compound would maintain or alter this activity.

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